5-bromo-1H-Indole-2-carbonyl chloride
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Overview
Description
5-Bromo-1H-indole-2-carboxylic acid chloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is particularly notable for its applications in organic synthesis and medicinal chemistry due to its reactive carboxylic acid chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-indole-2-carboxylic acid chloride typically involves the bromination of indole derivatives followed by the introduction of the carboxylic acid chloride group. One common method starts with the bromination of indole at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting 5-bromoindole is then subjected to carboxylation using carbon dioxide under high pressure and temperature to form 5-bromoindole-2-carboxylic acid. Finally, the carboxylic acid is converted to its acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 .
Industrial Production Methods
Industrial production of 5-Bromo-1H-indole-2-carboxylic acid chloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-indole-2-carboxylic acid chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Acylation Reactions: The acid chloride group can react with nucleophiles like amines, alcohols, or thiols to form amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Acylation: Reagents like primary or secondary amines, alcohols, or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents like tetrahydrofuran (THF) or ethanol.
Major Products
Substitution: Formation of 5-substituted indole derivatives.
Acylation: Formation of amides, esters, or thioesters.
Reduction: Formation of 5-bromo-1H-indole-2-carboxylic alcohol or amine.
Scientific Research Applications
5-Bromo-1H-indole-2-carboxylic acid chloride is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Medicinal Chemistry: Synthesis of bioactive molecules and drug candidates, particularly those targeting cancer, inflammation, and microbial infections.
Organic Synthesis: As a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: Used in the preparation of functional materials and polymers with specific properties.
Biological Studies: Investigation of enzyme inhibitors and receptor modulators for therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Bromo-1H-indole-2-carboxylic acid chloride depends on its specific application. In medicinal chemistry, it often acts as a precursor to bioactive compounds that interact with molecular targets such as enzymes, receptors, or nucleic acids. The reactive acid chloride group allows for the formation of covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1H-indole-2-carboxylic acid chloride
- 5-Fluoro-1H-indole-2-carboxylic acid chloride
- 5-Iodo-1H-indole-2-carboxylic acid chloride
Uniqueness
5-Bromo-1H-indole-2-carboxylic acid chloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific biological activities. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-1H-indole-2-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWZYBMYEFYIOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(N2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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